1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
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Overview
Description
1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a pyrrolidinone ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Methyl Group: The 2-methyl group is introduced via alkylation reactions, often using methyl iodide and a base such as potassium carbonate.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Coupling of Indole and Pyrrolidinone: The final step involves coupling the indole and pyrrolidinone moieties through urea formation, typically using phosgene or carbonyldiimidazole as coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 3-hydroxy-pyrrolidinone derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several scientific research applications:
Medicinal Chemistry: Used in the development of novel therapeutic agents due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Studies: Employed in studies investigating the role of indole derivatives in cell signaling and metabolic pathways.
Chemical Biology: Utilized as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: shares structural similarities with other indole derivatives such as:
Uniqueness
Biological Activity
1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, a synthetic compound belonging to the class of indole derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural composition that integrates an indole moiety with a pyrrolidinone ring, which is significant for its potential therapeutic applications.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound, and its molecular formula is C21H22N4O2 with a CAS number of 894010-62-9. The synthesis typically involves several steps:
- Formation of the Indole Moiety : The indole ring can be synthesized using the Fischer indole synthesis method.
- Attachment of the Methyl Group : This is achieved through alkylation reactions, often using methyl iodide.
- Formation of the Pyrrolidinone Ring : Cyclization reactions involving amines and carbonyl compounds are utilized.
- Coupling of Indole and Pyrrolidinone : The final step involves urea formation using coupling agents like phosgene or carbonyldiimidazole.
Anticancer Properties
Research indicates that compounds within the indole class, including this compound, exhibit promising anticancer properties. The mechanism often involves the inhibition of specific signaling pathways that promote cancer cell proliferation and survival. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
Antiviral and Antimicrobial Activities
Indole derivatives are also known for their antiviral and antimicrobial effects. The compound has been tested against various pathogens, demonstrating efficacy in inhibiting viral replication and bacterial growth. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways within the pathogens.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes involved in cell signaling and metabolic processes. For example, it may act as an inhibitor of protein kinases or other enzymes critical for cellular functions, thereby altering the normal physiological responses in target cells.
Comparative Analysis with Similar Compounds
To better understand its biological profile, it is useful to compare this compound with other related indole derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
Indole Derivative A | Structure A | Anticancer, Antimicrobial |
Indole Derivative B | Structure B | Antiviral, Antifungal |
1-[...]-Urea (This Compound) | This Compound | Anticancer, Antiviral, Antimicrobial |
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in various biological assays:
- In Vitro Studies : A study conducted on cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
- Animal Models : In vivo experiments have shown that this compound can reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent against specific types of cancer.
- Mechanistic Studies : Research utilizing biochemical assays has elucidated the compound's role in inhibiting specific kinases involved in cancer progression, further supporting its development as a targeted therapy.
Properties
IUPAC Name |
1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-9-16-10-15(7-8-19(16)23-14)12-22-21(27)24-17-11-20(26)25(13-17)18-5-3-2-4-6-18/h2-10,17,23H,11-13H2,1H3,(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIXSPZHVPKAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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